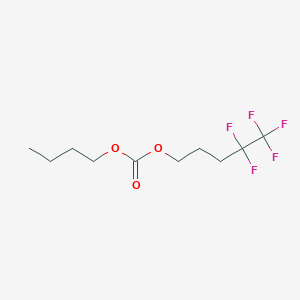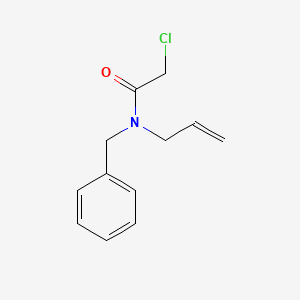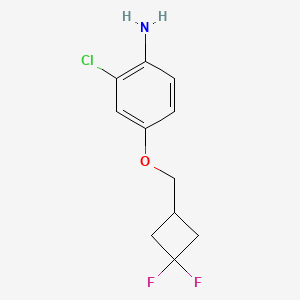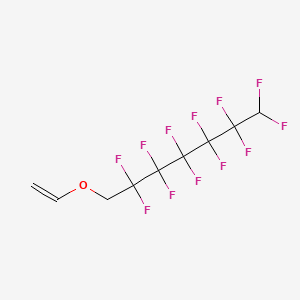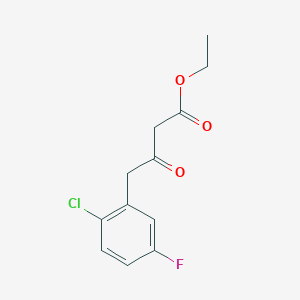![molecular formula C56H59Li2N11O20S3 B12082368 dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate](/img/structure/B12082368.png)
dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12111103,1104,9016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, carboxy, hydroxy, and iminoxanthene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired reactions occur efficiently.
Core Structure Synthesis: The initial step involves the formation of the pentacyclic core structure through a series of cyclization reactions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The iminoxanthene group can be reduced to form amines.
Substitution: The amino and carboxy groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, the compound’s functional groups can interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s ability to interact with specific molecular targets can be harnessed for therapeutic purposes, such as the development of new drugs for treating various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The functional groups on the compound allow it to form specific interactions, leading to changes in the activity or function of the target molecules.
類似化合物との比較
Similar Compounds
- 3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate
- Dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which allow for a wide range of chemical reactions and interactions with biological molecules
特性
分子式 |
C56H59Li2N11O20S3 |
|---|---|
分子量 |
1316.3 g/mol |
IUPAC名 |
dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate |
InChI |
InChI=1S/C56H61N11O20S3.2Li/c1-22-46(70)62-36-17-31-27-7-5-6-8-35(27)65-53(31)88-20-38(54(77)67-19-26(69)16-39(67)51(75)61-22)64-52(76)41(24(3)68)66-47(71)23(2)60-50(74)37(63-49(36)73)18-56(4,80)21-59-48(72)25-9-10-28(32(15-25)55(78)79)40-29-11-13-33(57)44(89(81,82)83)42(29)87-43-30(40)12-14-34(58)45(43)90(84,85)86;;/h5-15,22-24,26,36-39,41,57,65,68-69,80H,16-21,58H2,1-4H3,(H,59,72)(H,60,74)(H,61,75)(H,62,70)(H,63,73)(H,64,76)(H,66,71)(H,78,79)(H,81,82,83)(H,84,85,86);;/q;2*+1/p-2 |
InChIキー |
PUSNDLFEELLOKA-UHFFFAOYSA-L |
正規SMILES |
[Li+].[Li+].CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=N)C(=C8OC9=C7C=CC(=C9S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O)O)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




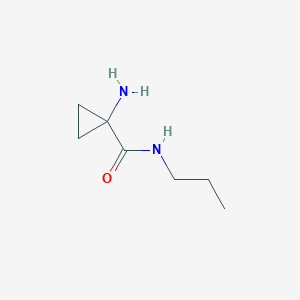



![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
